molecular formula C23H19FN4O2S2 B2830749 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 923202-09-9

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2830749
CAS RN: 923202-09-9
M. Wt: 466.55
InChI Key: SPSGTSQSKKEQQD-UHFFFAOYSA-N
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Description

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular and Nephrotropic Applications

Compounds with structural similarities to the specified chemical have been explored for their potential in treating cardiovascular conditions and nephrotropic effects. For example, a study on Pyridazino(4,5-b)indole-1-acetamide compounds highlighted their diverse activity spectrum, including cardiac and nephrotropic applications, among others. This suggests a potential avenue for research into related compounds for similar applications (Habernickel, 2002).

Anticancer and Antiproliferative Activity

Modifications of acetamide derivatives to include alkylurea or 2-(dialkylamino)ethylurea moieties at specific positions have demonstrated significant anticancer effects and toxicity reduction when orally administered. This modification approach indicates a method for enhancing the therapeutic index of related compounds (Wang et al., 2015).

Metabolic Stability Improvement

Research into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the investigation of various heterocycles. This work aimed to address metabolic deacetylation issues, providing insights into structural adjustments to improve stability and efficacy (Stec et al., 2011).

Imaging and Diagnostic Applications

The development of selective radioligands for imaging translocator proteins with positron emission tomography (PET) highlights the potential of structurally related acetamide compounds in diagnostic imaging. Such advancements could facilitate better understanding and diagnosis of various diseases, showcasing the versatility of acetamide derivatives in scientific research (Dollé et al., 2008).

Antimicrobial Activity

Thieno[2,3-c]pyridazines and related compounds have been synthesized and evaluated for their antibacterial activities, providing a foundation for the development of new antimicrobial agents. This indicates a potential area for the application of the specified chemical in creating novel antibacterial solutions (Al-Kamali et al., 2014).

properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-6-8-16(24)9-7-15)19-10-11-21(28-27-19)31-13-20(29)26-17-4-3-5-18(12-17)30-2/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGTSQSKKEQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

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